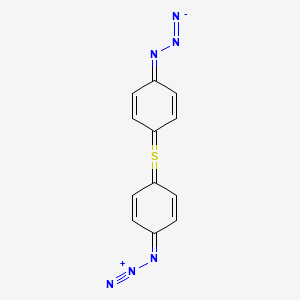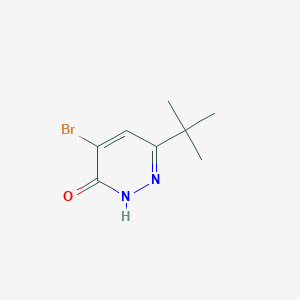
4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom at position 4 and a tert-butyl group at position 6 on the pyridazine ring. The molecular structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor. One common method includes the following steps:
Starting Material: The synthesis begins with 6-(tert-butyl)pyridazin-3(2H)-one.
Bromination: The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The bromine atom can be used in palladium-catalyzed coupling reactions like Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 4-amino-6-(tert-butyl)pyridazin-3(2H)-one, 4-thio-6-(tert-butyl)pyridazin-3(2H)-one, etc.
Coupling Products: Products from Suzuki-Miyaura coupling might include biaryl derivatives.
Applications De Recherche Scientifique
4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it might inhibit a key enzyme in a bacterial pathway, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-(tert-butyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine.
4-Methyl-6-(tert-butyl)pyridazin-3(2H)-one: Similar structure but with a methyl group instead of bromine.
6-(tert-Butyl)pyridazin-3(2H)-one: Lacks the bromine atom at position 4.
Uniqueness
4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one is unique due to the presence of both a bromine atom and a tert-butyl group, which can influence its reactivity and biological activity. The bromine atom makes it a versatile intermediate for further functionalization through substitution or coupling reactions.
Propriétés
Formule moléculaire |
C8H11BrN2O |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
5-bromo-3-tert-butyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H11BrN2O/c1-8(2,3)6-4-5(9)7(12)11-10-6/h4H,1-3H3,(H,11,12) |
Clé InChI |
GREALIJBUSSMSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NNC(=O)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


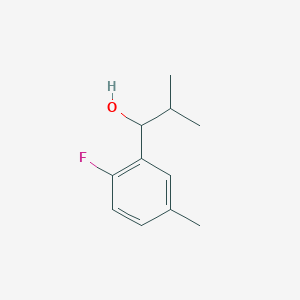
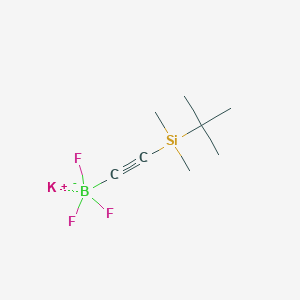
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)
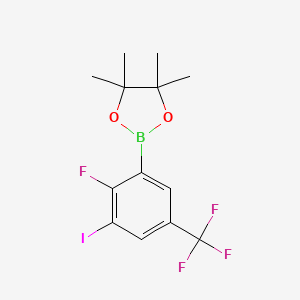

![(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B14033608.png)
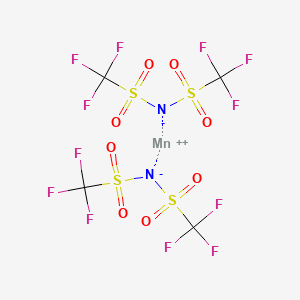
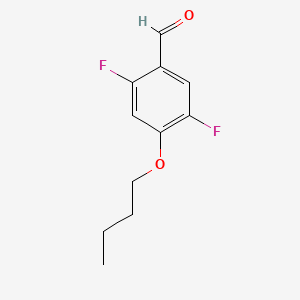
![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
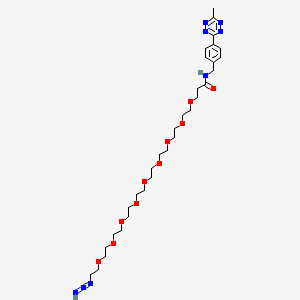
![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)

![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)
